Fmoc-O-methyl-D-threonine
Description
Fmoc Protection Strategies for Amino Acids
The introduction of the Fmoc protecting group is a cornerstone of modern peptide synthesis, prized for its mild cleavage conditions.
Mechanism of Fmoc Group Introduction
The protection of the α-amino group of an amino acid with Fmoc is typically achieved using 9-fluorenylmethyl chloroformate (Fmoc-Cl). The reaction proceeds via a nucleophilic attack of the amino group on the carbonyl carbon of Fmoc-Cl. total-synthesis.comyoutube.com This process is generally carried out under Schotten-Baumann conditions, which involve an aqueous basic solution (e.g., sodium bicarbonate or sodium carbonate) to neutralize the hydrochloric acid byproduct. total-synthesis.com Alternatively, anhydrous conditions using a base like pyridine in an organic solvent can be employed. total-synthesis.com
Another common reagent for Fmoc protection is 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). wikipedia.org The use of Fmoc-OSu can sometimes lead to cleaner reactions and reduce the formation of dipeptide impurities that can occur with Fmoc-Cl. total-synthesis.com The reaction with Fmoc-OSu also involves nucleophilic substitution by the amino group.
A key aspect of the Fmoc group is its lability to basic conditions, which is central to its utility in SPPS. Deprotection is typically achieved using a solution of a secondary amine, most commonly 20% piperidine in a solvent like N,N-dimethylformamide (DMF). wikipedia.org The mechanism involves the abstraction of an acidic proton on the fluorenyl ring system, leading to a β-elimination reaction that liberates the free amine, carbon dioxide, and dibenzofulvene. total-synthesis.com The dibenzofulvene byproduct can then react with the piperidine to form a stable adduct. wikipedia.org
Orthogonality of Fmoc Protection in Multi-Step Synthesis
The concept of orthogonality is fundamental to the successful synthesis of complex molecules like peptides, where multiple protecting groups are employed. biosynth.com An orthogonal protecting group strategy allows for the selective removal of one type of protecting group in the presence of others. peptide.com The Fmoc/tBu (tert-butyl) strategy is a prime example of an orthogonal system widely used in SPPS. biosynth.comiris-biotech.de
In this strategy, the N-terminal α-amino group is temporarily protected with the base-labile Fmoc group, while the reactive side chains of the amino acids are protected with acid-labile groups, such as tert-butyl (tBu) ethers, esters, and carbamates. altabioscience.com This orthogonality allows for the iterative deprotection of the N-terminus with a mild base (e.g., piperidine) to allow for the coupling of the next amino acid, without affecting the acid-labile side-chain protecting groups. iris-biotech.dealtabioscience.com These side-chain protecting groups remain intact throughout the chain assembly and are only removed at the final step of the synthesis using a strong acid, such as trifluoroacetic acid (TFA). altabioscience.com
This approach offers significant advantages over the older Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy, where both the N-terminal and side-chain protecting groups were acid-labile, requiring careful control of acid strength for selective deprotection. iris-biotech.de The mild conditions used for Fmoc removal are compatible with a wider range of sensitive functionalities and allow for the synthesis of complex peptides, including those with post-translational modifications. nih.gov
| Protecting Group Strategy | N-terminal Protection | Side-chain Protection | Deprotection Conditions for N-terminus | Final Cleavage and Side-chain Deprotection | Orthogonality |
| Fmoc/tBu | Fmoc (Base-labile) | tBu-based (Acid-labile) | Mild base (e.g., Piperidine) | Strong acid (e.g., TFA) | Yes |
| Boc/Bzl | Boc (Acid-labile) | Bzl-based (Strong acid-labile) | Moderate acid (e.g., TFA) | Strong acid (e.g., HF) | Partial |
O-Methylation of D-Threonine
The methylation of the side-chain hydroxyl group of D-threonine is a critical step in the synthesis of this compound. This modification can influence the peptide's conformation, stability, and biological activity.
Stereoselective Methylation Approaches
Threonine possesses two chiral centers, at the α-carbon and the β-carbon. Therefore, stereoselective methylation of the β-hydroxyl group is essential to produce the desired stereoisomer of O-methyl-D-threonine.
One approach to achieve stereoselective O-alkylation involves photoinduced decarboxylative radical reactions. A study by Yoshimi et al. demonstrated a method for the O-alkylation of serine and threonine derivatives from their corresponding acetic acid precursors using an organic photoredox catalyst. This reaction proceeds with complete retention of the α-chirality of the amino acid because it is performed under mild conditions without the use of metals, bases, or high temperatures. researchgate.net
Another strategy involves the use of a threonine-based boron-containing catalyst to facilitate reactions that can lead to O-methyl-threonine derivatives. For instance, a diastereomeric catalyst derived from O-methyl-D-threonine was used in a study, highlighting the importance of the stereochemistry of the starting material in achieving the desired product.
It is also possible to perform direct methylation on a suitably protected threonine derivative. However, care must be taken to avoid side reactions and maintain stereochemical integrity.
Impact on Chiral Integrity
The preservation of the chiral integrity of both the α- and β-carbons of D-threonine during the O-methylation process is of paramount importance. The choice of methylation method significantly influences the stereochemical outcome.
As mentioned, photoinduced radical reactions have been shown to proceed with complete retention of the α-chirality. researchgate.net This is a significant advantage as it avoids the need for subsequent separation of diastereomers.
In contrast, methods that involve harsh basic or acidic conditions, or high temperatures, can potentially lead to epimerization at either chiral center. The acidity of the α-proton can be a concern under basic conditions, potentially leading to racemization. Similarly, the β-hydroxyl group's proximity to the α-carbon can sometimes facilitate intramolecular reactions or rearrangements that could affect the stereochemistry.
Therefore, the selection of a mild and stereospecific methylation procedure is crucial for the synthesis of enantiomerically pure this compound.
Derivatization Strategies for this compound
This compound can be further derivatized for various applications, including analytical purposes and the synthesis of more complex molecular structures.
The most common derivatization of amino acids for analytical purposes, such as high-performance liquid chromatography (HPLC), involves reaction with Fmoc-Cl. researchgate.net This reaction, as described in section 2.1.1, results in a highly fluorescent derivative that can be easily detected. wikipedia.org This derivatization is often used for the quantification and identification of amino acids in complex mixtures. researchgate.net The reaction conditions, such as pH and reagent concentration, need to be carefully optimized for quantitative analysis. conicet.gov.ar
Beyond analytical applications, the side chain of this compound can be a site for further chemical modification, although the methyl ether is generally considered a stable and unreactive group. However, the Fmoc-protected amino acid itself is a building block for solid-phase peptide synthesis. chemimpex.com In this context, the primary "derivatization" is the coupling of its carboxylic acid group to the N-terminus of a growing peptide chain. This is typically achieved using activating agents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (1-hydroxybenzotriazole) in the presence of a base like N,N-diisopropylethylamine (DIEA). nih.gov
Comparative Synthesis Strategies
The synthesis of peptides containing O-methyl-D-threonine can be accomplished through two primary methodologies: solid-phase peptide synthesis (SPPS) and solution-phase synthesis. Each approach presents distinct advantages and is selected based on the desired peptide length, complexity, and scale of production.
Solid-Phase Peptide Synthesis (SPPS) is the most common method for assembling peptides in a laboratory setting due to its efficiency and amenability to automation. peptidemachines.com The process involves the stepwise addition of N-α-Fmoc protected amino acids to a growing peptide chain that is covalently anchored to an insoluble polymer resin. peptide.com
The typical Fmoc-SPPS cycle for incorporating this compound consists of the following steps:
Resin Preparation : An appropriate resin, such as Rink Amide (for C-terminal amides) or 2-Chlorotrityl chloride resin (for C-terminal acids), is selected and swelled in a suitable solvent like N,N-dimethylformamide (DMF). nih.govpeptide.com
Fmoc Deprotection : The N-terminal Fmoc protecting group of the resin-bound peptide is removed by treatment with a basic solution, typically 20% piperidine in DMF, to expose a free amine. nih.gov
Coupling : this compound is pre-activated and coupled to the newly exposed amine. The activation is achieved using a coupling reagent to form a highly reactive intermediate, which then readily forms a peptide bond.
Washing : After the coupling reaction, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.
This cycle is repeated for each subsequent amino acid until the desired peptide sequence is fully assembled. Finally, the completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA). nih.gov
Several coupling reagents are effective for the incorporation of this compound. The choice of reagent can be critical for ensuring high coupling efficiency, especially for sterically hindered amino acids.
| Coupling Reagent | Abbreviation | Typical Activator/Base | Notes |
|---|---|---|---|
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate | HATU | N,N-Diisopropylethylamine (DIEA) | Highly efficient and commonly used for standard and difficult couplings. nih.gov |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | DIEA | An effective phosphonium-based reagent, though less common now due to byproduct concerns. |
| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | DIEA | Similar to BOP but often considered safer and more efficient. |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | DIEA / HOBt | A widely used uronium-based reagent that provides rapid and efficient coupling. nih.gov |
| N,N'-Diisopropylcarbodiimide | DIC | 1-Hydroxybenzotriazole (B26582) (HOBt) | A cost-effective carbodiimide reagent often used in combination with an additive to suppress side reactions. |
Solution-phase synthesis, also known as liquid-phase synthesis, is the classical approach to peptide construction where all reactions, including coupling and deprotection, are carried out in a homogeneous solution. nih.gov This method is often favored for the large-scale production of shorter peptides or for the synthesis of protected peptide fragments that can be later joined together.
A key difference from SPPS is that the intermediate products at each step must be isolated and purified, typically through precipitation, crystallization, or chromatography, before proceeding to the next reaction. nih.gov While this makes the process more labor-intensive and time-consuming, it allows for the characterization of intermediates, ensuring high purity at every stage.
The strategy for incorporating this compound in solution-phase synthesis involves:
Fragment Preparation : Protected amino acids or small peptide fragments are prepared with appropriate N-terminal (e.g., Fmoc or Boc) and C-terminal (e.g., methyl or benzyl ester) protecting groups.
Coupling : The carboxyl group of one fragment (e.g., this compound) is activated with a coupling reagent and reacted with the free amine of another fragment in an organic solvent.
Deprotection and Purification : After coupling, one of the protecting groups (either N- or C-terminal) is selectively removed, and the resulting dipeptide or larger fragment is purified.
Chain Elongation : The process is repeated by coupling the purified fragment with the next protected amino acid or peptide segment until the full sequence is assembled.
Common coupling reagents used in solution-phase synthesis are similar to those in SPPS, with carbodiimides being particularly prevalent.
| Reagent/Condition | Purpose | Example |
|---|---|---|
| Coupling Reagents | Activation of the carboxylic acid for peptide bond formation. | EDCI/HOBt, DIC/HOBt nih.govacs.org |
| N-α Protecting Groups | Prevents self-polymerization at the N-terminus. | Fmoc (Fluorenylmethyloxycarbonyl), Boc (tert-Butoxycarbonyl) |
| C-Terminal Protecting Groups | Prevents reaction at the C-terminus. | Methyl ester (-OMe), Benzyl ester (-OBzl) |
| Solvents | Provide a medium for the reaction. | N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Tetrahydrofuran (THF) |
| Purification Method | Isolation of the peptide intermediate after each step. | Crystallization, Column Chromatography |
Compound Name Reference Table
| Abbreviation / Trivial Name | Full Chemical Name |
|---|---|
| Boc | tert-Butoxycarbonyl |
| DCM | Dichloromethane |
| DIEA / DIPEA | N,N-Diisopropylethylamine |
| DMF | N,N-Dimethylformamide |
| Fmoc | Fluorenylmethyloxycarbonyl |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |
| HOBt | 1-Hydroxybenzotriazole |
| TFA | Trifluoroacetic acid |
| This compound | (2R,3R)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-methoxybutanoic acid |
Utilization in Peptide Synthesis
This compound is a valuable building block in solid-phase peptide synthesis (SPPS), a cornerstone technique for the artificial production of peptides. chemimpex.com The Fmoc group serves as a temporary shield for the amino group, preventing unwanted reactions during the sequential addition of amino acids to the growing peptide chain. chemimpex.compeptide.com
The Fmoc protecting group is fundamental to the principle of orthogonal protection in SPPS. peptide.com It remains stable under the acidic conditions used to remove other protecting groups but can be readily cleaved using a mild base, such as piperidine. peptide.comresearchgate.net This selective removal allows for the precise and controlled coupling of the next amino acid in the sequence, ensuring the fidelity of the final peptide. chemimpex.comchemimpex.com The use of Fmoc-protected amino acids, including this compound, is compatible with a wide array of coupling reagents, further enhancing its versatility in synthesizing complex peptide structures. chemimpex.com
The incorporation of D-amino acids, such as D-threonine, is a well-established strategy for increasing the metabolic stability of peptides. nih.gov Natural peptides composed of L-amino acids are susceptible to degradation by proteases, which limits their therapeutic efficacy. By introducing a D-amino acid like O-methyl-D-threonine, the resulting peptide becomes more resistant to proteolytic cleavage, thereby extending its half-life in biological systems. chemimpex.comnih.gov Furthermore, the O-methylation of the threonine side chain can protect the peptide from certain enzymatic modifications and influence its conformational properties. researchgate.net
The synthesis of complex peptides, such as cyclic peptides and those with multiple disulfide bridges, often requires specialized building blocks and strategies. chemimpex.combachem.com this compound can be incorporated into these intricate structures to impart specific conformational constraints or to serve as a point for further chemical modification. chemimpex.comresearchgate.net The ability to introduce D-amino acids and methylated residues is crucial for creating peptides with tailored three-dimensional structures and, consequently, specific biological functions. chemimpex.combachem.com
The ultimate goal of many peptide synthesis endeavors is the creation of bioactive molecules with therapeutic potential. chemimpex.com this compound is utilized in the synthesis of a variety of bioactive peptides, where its incorporation can lead to enhanced stability, improved receptor binding, and altered biological activity. chemimpex.com The methylation at the threonine position, in particular, can influence the peptide's interaction with its biological target, potentially leading to increased potency or selectivity. chemimpex.com
Role in Peptidomimetic Design and Synthesis
Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability and oral bioavailability. researchgate.netgoogle.com The incorporation of unnatural amino acids like O-methyl-D-threonine is a key strategy in peptidomimetic design. rsc.orgacs.org By replacing a natural amino acid with this compound, researchers can introduce conformational constraints and resistance to enzymatic degradation, transforming a labile peptide into a more drug-like molecule. nih.govresearchgate.net This approach has been applied in the development of protease inhibitors and other therapeutic agents.
Integration into Unnatural Amino Acid Frameworks
This compound is itself an unnatural amino acid, and its use opens the door to creating even more diverse and complex peptide frameworks. iris-biotech.de It can be combined with other non-canonical amino acids, such as homo-amino acids or those with fluorescent labels, to generate novel peptide structures with unique properties. iris-biotech.de For instance, it can be incorporated into pseudopeptide backbones or used in the synthesis of peptide prodrugs, where the O-methyl group might be part of a larger, cleavable moiety designed to release the active peptide at a specific site in the body. iris-biotech.deresearchgate.net This versatility makes this compound a valuable tool for exploring new chemical space in peptide and protein engineering. chemimpex.com
Contribution to Protein Engineering and Design
Protein engineering aims to create new proteins with desired functionalities. The use of non-standard amino acids like this compound is a key strategy in this endeavor. chemimpex.com
The incorporation of this compound can be a valuable strategy for modifying the physicochemical properties of proteins, such as their solubility and binding affinities. chemimpex.com The presence of the O-methyl group on the D-threonine residue can alter the local hydrophobicity and steric interactions within a protein structure. frontiersin.org
These modifications can lead to enhanced solubility, which is often a critical factor in the production and application of therapeutic proteins and enzymes. Furthermore, by strategically placing this modified amino acid within a protein's binding site, researchers can fine-tune the interactions with target molecules. This can result in either increased or decreased binding affinity, depending on the specific requirements of the engineered protein. chemimpex.com For instance, modified threonine residues are being explored to improve the binding affinity of drugs, which could lead to more effective therapeutic outcomes.
Table 1: Impact of Threonine Modifications on Protein Properties
| Property | Effect of O-methylation of D-threonine | Rationale |
| Solubility | Can be enhanced | Alteration of local hydrophobicity and disruption of aggregation-prone interactions. |
| Binding Affinity | Can be tailored (increased or decreased) | Modification of steric and electronic interactions within the binding site. chemimpex.com |
This table provides a generalized overview. The actual impact can vary depending on the specific protein and the location of the modification.
The use of this compound allows for detailed investigations into the structure-function relationships of amino acids within proteins. chemimpex.com By replacing a natural threonine residue with its O-methylated D-isomer, scientists can probe the specific role of the hydroxyl group and the stereochemistry of the amino acid in protein folding, stability, and function. chemimpex.comchemimpex.com
Application in Branched and Cyclic Peptide Architectures
Beyond linear proteins, this compound is also utilized in the synthesis of more complex peptide structures, such as branched and cyclic peptides. These architectures often exhibit enhanced stability, receptor selectivity, and bioavailability compared to their linear counterparts, making them attractive candidates for therapeutic development.
The synthesis of these complex peptides often relies on solid-phase peptide synthesis (SPPS) using Fmoc chemistry. nih.gov The Fmoc protecting group allows for the sequential addition of amino acids, including modified ones like this compound, to a growing peptide chain attached to a solid support. chemimpex.com The use of D-amino acids, such as D-threonine, can be particularly useful in creating cyclic peptides. google.com
For example, threonine-rich peptides have been shown to form stable β-hairpin structures, which can serve as scaffolds for designing recognition molecules with high affinity and specificity for target proteins. nih.gov The incorporation of this compound into such scaffolds could further modulate their structural and binding properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-12(25-2)18(19(22)23)21-20(24)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)/t12-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGQZFFOTLSMMA-KPZWWZAWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Applications in Peptide and Protein Research
Common Synthetic Routes
The synthesis of N-protected, N-methylated amino acids like Fmoc-O-methyl-D-threonine can be achieved through various methods. A common and efficient approach involves the formation of an oxazolidinone intermediate from the corresponding Fmoc-protected amino acid. researchgate.net This is followed by a reduction step, often using a Lewis acid under mild conditions, to yield the N-methylated product. researchgate.net
Another strategy for N-methylation is the Biron-Kessler method, which can be performed in solid-phase. This method involves protecting the α-amino group with 2-nitrobenzenesulfonyl (o-NBS), which makes the remaining NH group acidic and susceptible to methylation with reagents like dimethyl sulfate (B86663) or methyl iodide. nih.govub.edu After methylation, the o-NBS group is removed, and the amino group is reprotected with the Fmoc group. nih.gov
Applications in Peptide Synthesis
Use as a Building Block in Solid-Phase Peptide Synthesis (SPPS)
SPPS is the predominant method for chemically synthesizing peptides. altabioscience.comspringernature.com In this process, a peptide chain is assembled step-by-step while anchored to an insoluble resin support. The Fmoc group on this compound protects the alpha-amino group, preventing unwanted side reactions during the coupling of the next amino acid in the sequence. altabioscience.com The synthesis cycle involves:
Deprotection: The Fmoc group is removed from the resin-bound peptide using a mild base, typically a solution of piperidine (B6355638) in a solvent like DMF. nih.govchempep.com
Coupling: The next Fmoc-protected amino acid (such as this compound) is activated and coupled to the newly liberated amino group on the growing peptide chain. nih.gov
Washing: The resin is washed to remove excess reagents and byproducts.
This cycle is repeated until the desired peptide sequence is assembled. The mild conditions of Fmoc chemistry make it compatible with a wide range of modified amino acids and post-translational modifications. nih.gov
Protection Strategies
The Fmoc group is an essential element of the orthogonal protection strategy in peptide synthesis. chempep.com It is stable to acidic conditions, which are often used to cleave side-chain protecting groups and the final peptide from the resin. chempep.com Conversely, it is easily removed by mild base treatment, which does not affect most acid-labile side-chain protecting groups. chemimpex.com This orthogonality ensures that the protecting groups can be removed selectively without affecting other parts of the peptide molecule, which is crucial for synthesizing complex and modified peptides. altabioscience.com
Role in Post-Translational Modification Studies
Post-translational modifications (PTMs) are covalent chemical modifications of proteins after their synthesis, which play a critical role in regulating protein function, localization, and stability. researchgate.netnih.gov Common PTMs include phosphorylation, glycosylation, methylation, and acetylation. nih.gov Synthesizing peptides that contain specific PTMs or their mimics is a powerful tool for studying the biological effects of these modifications. nih.gov this compound, as a methylated amino acid derivative, is directly relevant to the study of methylation.
N-methylation, the addition of a methyl group to the backbone amide nitrogen of a peptide, is a subtle yet powerful modification that significantly impacts a peptide's properties. researchgate.net The use of building blocks like this compound allows for the precise incorporation of these modifications.
Detailed Research Findings:
Conformational Rigidity: N-methylation restricts the conformational flexibility of the peptide backbone. peptide.comnih.gov This is because the methyl group can cause steric hindrance, favoring certain dihedral angles and reducing the number of accessible conformations. researchgate.net It also lowers the energy barrier between the cis and trans configurations of the amide bond, making the cis conformation more accessible, which can induce turns in the peptide structure. ub.edursc.orgmerckmillipore.com Studies on model dipeptides have shown that the conformational impact depends on the chirality of the adjacent residues. researchgate.net
Proteolytic Stability: A major advantage of N-methylation is the enhanced resistance of peptides to degradation by proteases. peptide.commerckmillipore.com Many proteolytic enzymes cannot recognize or cleave the N-methylated amide bond, leading to a longer in vivo half-life for the modified peptide. peptide.com This is a critical factor in the development of peptide-based therapeutics.
Solubility: The effect on solubility can be complex. While increasing lipophilicity, N-methylation can also disrupt interchain hydrogen bonding that leads to aggregation, thereby improving solubility in some cases, particularly for hydrophobic peptides. peptide.comrsc.orgmerckmillipore.com
Receptor Binding and Activity: The conformational constraints imposed by N-methylation can pre-organize a peptide into its bioactive conformation, leading to enhanced binding affinity and potency. peptide.com Conversely, it can also disrupt the necessary conformation for binding, potentially converting an agonist into an antagonist or diminishing activity altogether. peptide.comnih.gov
Data on the Effects of N-Methylation:
| Property Affected | General Impact of N-Methylation | Research Insight |
| Conformation | Increased rigidity; favors β-turns and cis-amide bonds | N-methylation can stabilize hydrogen-bonded conformations by decreasing backbone flexibility. researchgate.netnih.gov |
| Proteolytic Stability | Increased | N-methylated amide bonds are resistant to cleavage by many proteases, increasing peptide half-life. peptide.commerckmillipore.com |
| Membrane Permeability | Increased | Reduces polarity and promotes conformations that shield polar groups, enhancing passive diffusion. nih.govrsc.org |
| Aqueous Solubility | Variable | Can increase by preventing aggregation or decrease due to higher lipophilicity. peptide.comrsc.org |
| Biological Activity | Can be enhanced, reduced, or altered | Changes are attributed to conformational effects on receptor binding. peptide.comnih.gov |
Conclusion
Bioconjugation Methodologies
Bioconjugation involves the chemical linking of two molecules, at least one of which is a biomolecule. This compound can be incorporated into peptides or other structures that are then used in these methodologies to attach them to different substrates. chemimpex.com
The use of this compound is significant in bioconjugation techniques designed to attach biomolecules to surfaces or other molecules. chemimpex.com This process is fundamental for creating functionalized materials for biomedical and research applications. For example, peptides containing this amino acid can be synthesized and then covalently linked to surfaces like oxidized titanium, a common implantable biomaterial. nih.gov The process often involves intermediary molecules, such as aminoalkylsilane spacers, which first bind to the material surface and then present a reactive group for coupling with the peptide. nih.gov This stable linkage allows for the creation of bioactive surfaces that can guide tissue healing or elicit specific cellular responses. nih.gov
The ability to attach molecules to surfaces is a crucial element in the development of sophisticated biosensors and targeted drug delivery systems. chemimpex.com In biosensors, peptides incorporating this compound can be immobilized on a sensor chip to act as specific capture agents for target analytes. For targeted drug delivery, this compound can be part of a larger molecular construct, such as a peptide-based nanocarrier. nih.gov These carriers are designed to recognize and bind to specific cells or tissues, thereby delivering a therapeutic agent directly to the site of action and enhancing drug efficacy. chemimpex.comchemimpex.com
Antibody-drug conjugates (ADCs) are a class of targeted therapy that combines the specificity of an antibody with the cell-killing power of a cytotoxic drug. dtu.dk These components are joined by a chemical linker, and the properties of this linker are critical to the ADC's performance. While direct studies detailing the use of this compound in commercial ADCs are not prevalent, its role as a modified amino acid building block makes it a candidate for inclusion in advanced linker designs. Such linkers often consist of peptides or other biocompatible spacers where the inclusion of non-natural amino acids can fine-tune stability and release characteristics. nih.govmedchemexpress.com
Design of Biodegradable Polymers
Amino acids are natural building blocks for creating biodegradable polymers with applications in medicine and tissue engineering. L-threonine, the parent amino acid of this compound, has been successfully used to synthesize novel biodegradable polyurethanes. mdpi.com These polymers can be fabricated into nanoparticles for the sustained release of drugs like carboplatin. mdpi.com The inclusion of the amino acid in the polymer backbone introduces ester and peptide bonds that can be degraded by hydrolysis and enzymatic activity. mdpi.com As a protected and modified amino acid, this compound is a prime candidate for incorporation into such polymers, particularly in the synthesis of polypeptides or as a functional monomer in other polymer systems where its specific stereochemistry and methyl groups can be used to control degradation rates and mechanical properties.
Self-Assembled Structures and Hydrogels
The Fmoc group is well-known for its ability to drive the self-assembly of amino acids and short peptides into ordered nanostructures, including fibrils, tapes, and hydrogels. reading.ac.uk This process is primarily mediated by π-π stacking interactions between the aromatic fluorenyl rings of the Fmoc groups, complemented by hydrogen bonding between the amino acid components. reading.ac.uknih.gov These self-assembled materials are of great interest for applications in 3D cell culture and tissue engineering. reading.ac.uknih.gov
Research on Fmoc-derivatized amino acids has demonstrated that the morphology of the resulting self-assembled structures can be precisely controlled by altering environmental conditions. chemrxiv.orgresearchgate.net A study on a closely related compound, N-(9-fluorenylmethoxycarbonyl)-O-tert-butyl-L-threonine (Fmoc-Thr(tbu)-OH), revealed significant morphological transitions at the supramolecular level based on changes in concentration and temperature. chemrxiv.orgchemrxiv.org At room temperature, the compound assembles into spheres at lower concentrations, which transition into dumbbell shapes at higher concentrations. chemrxiv.orgresearchgate.net Upon heating, these structures undergo further changes, with spheres elongating into rods and dumbbells transforming into elongated dumbbell-rod morphologies. chemrxiv.orgchemrxiv.org This ability to control the final architecture of the supramolecular assembly is crucial for designing novel materials with tailored properties for specific applications in nanotechnology and material science. researchgate.netchemrxiv.org
Table 1: Morphological Transitions of Self-Assembled Fmoc-Thr(tbu)-OH This data is based on a closely related Fmoc-threonine derivative and illustrates the principle of morphological control.
| Condition | Low Concentration | High Concentration |
|---|---|---|
| Room Temperature | Spheres | Dumbbells |
| Heated (70°C) | Rods | Elongated Dumbbell-Rods |
Influence on Material Properties
The introduction of a methyl group to the side chain of D-threonine in the this compound molecule is a subtle yet significant modification that can profoundly influence the macroscopic properties of materials derived from its self-assembly. This alteration primarily affects the non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which are critical in the formation and stabilization of supramolecular structures like hydrogels and nanofibers. While direct, extensive research on this compound's material influence is not widely published, we can infer its likely effects by examining studies on closely related Fmoc-amino acid derivatives.
Hydrogen Bonding and Hydrophobicity: A Delicate Balance
The hydroxyl group (-OH) of threonine is a key participant in hydrogen bonding, a primary driving force for the self-assembly of many Fmoc-amino acids into fibrillar networks. The methylation of this group to a methyl ether (-OCH₃) in this compound fundamentally alters this capability. By replacing the hydrogen bond-donating proton with a methyl group, the capacity for side-chain-to-side-chain hydrogen bonding is eliminated. This modification increases the local hydrophobicity of the side chain.
This shift in the hydrophilic-hydrophobic balance is known to have a significant impact on the self-assembly process and the resulting material properties. Studies on other Fmoc-amino acids have shown that even minor changes to the side chain can dramatically alter hydrogelation behavior and mechanical strength. For instance, the substitution of a single atom can affect the physical properties of the resulting materials.
Inferred Effects on Self-Assembly and Morphology
Research on a related compound, Fmoc-Thr(tbu)-OH, where a bulky tert-butyl group is attached to the oxygen of the threonine side chain, has demonstrated that such modifications lead to controlled morphological transitions. chemrxiv.orgchemrxiv.org At varying concentrations and temperatures, Fmoc-Thr(tbu)-OH was observed to self-assemble into diverse structures, including spheres, dumbbells, and rods. chemrxiv.orgchemrxiv.org This suggests that the modification on the threonine side chain's oxygen is a critical factor in determining the final morphology of the self-assembled structures.
Based on these findings, it can be inferred that this compound would also exhibit distinct self-assembly behavior compared to its non-methylated counterpart, Fmoc-D-threonine. The increased hydrophobicity from the methyl group could lead to more compact packing of the molecules, potentially influencing the diameter and persistence length of the resulting nanofibers.
Anticipated Impact on Mechanical Properties of Hydrogels
The mechanical properties of hydrogels, such as their stiffness and stability, are intrinsically linked to the underlying nanofibrillar network. The strength of this network is dictated by the intermolecular interactions of the constituent molecules. In the context of Fmoc-amino acid hydrogels, modifications to the side chain that alter these interactions have been shown to have a pronounced effect on the material's rheological properties.
For example, studies on Fmoc-peptides have demonstrated that changes in the amino acid sequence, which in turn alter side-chain interactions, can result in significant variations in the storage modulus (G'), a measure of the hydrogel's stiffness. In one study, the substitution of a leucine (B10760876) residue with a smaller alanine (B10760859) residue in a hexapeptide sequence led to a more rigid hydrogel, with the G' value increasing from 925 Pa to 2526 Pa. nih.gov This highlights the sensitivity of material properties to subtle changes in molecular structure.
While specific data for this compound is not available, the table below, compiled from research on other Fmoc-derivatives, illustrates how side-chain modifications can influence hydrogel stiffness.
| Fmoc-Peptide/Amino Acid Derivative | Storage Modulus (G') | Reference |
| Fmoc-K1 (Hexapeptide) | 557 Pa | nih.gov |
| Fmoc-K2 (Hexapeptide) | 925 Pa | nih.gov |
| Fmoc-K3 (Hexapeptide with Ala substitution) | 2526 Pa | nih.gov |
This table is interactive. Users can sort the data by clicking on the column headers.
Challenges and Methodological Advancements in Utilization
Challenges in Solid-Phase Peptide Elongation
Solid-phase peptide synthesis, while revolutionary, is not without its difficulties. The step-wise addition of amino acids to a growing chain anchored to a solid support can be hampered by a variety of chemical and physical obstacles.
A primary challenge in SPPS is ensuring the complete reaction of the coupling and deprotection steps. Incomplete reactions lead to the formation of deletion sequences, which are often difficult to separate from the desired peptide. The incorporation of sterically hindered amino acids, such as those with bulky side chains or protecting groups, can significantly slow down coupling kinetics, increasing the likelihood of incomplete reactions. nih.gov
The structure of Fmoc-O-methyl-D-threonine, with its β-carbon substitution and the additional methyl group on the side-chain oxygen, presents a degree of steric hindrance. This can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, potentially requiring longer coupling times, the use of more potent coupling reagents like HATU, or double coupling cycles to achieve complete acylation. ub.edu Failure to achieve complete coupling results in the accumulation of truncated peptide byproducts, complicating the purification process.
Furthermore, incomplete removal of the Fmoc protecting group, a step that can also be hindered by steric factors or peptide aggregation, leads to the capping of the peptide chain with byproducts or the formation of deletion sequences in the subsequent coupling step. iris-biotech.de
As a peptide chain elongates on the solid support, it can adopt secondary structures, leading to inter- and intra-chain hydrogen bonding. This self-association, known as aggregation, can render the N-terminal amine inaccessible for subsequent coupling and Fmoc deprotection reactions. peptide.comsigmaaldrich.com Aggregation is particularly pronounced in hydrophobic sequences. peptide.com The O-methylation of the threonine side chain in this compound increases the hydrophobicity of the residue compared to its hydroxyl counterpart, which could potentially contribute to the propensity of the peptide to aggregate.
To mitigate aggregation, several strategies have been developed. These include:
Chaotropic Agents: The addition of salts like CuLi, NaClO4, or KSCN can disrupt hydrogen bonding. peptide.com
Alternative Solvents: Switching to solvents like N-methylpyrrolidone (NMP) or adding dimethylsulfoxide (DMSO) can improve solvation of the peptide-resin complex. peptide.com
Backbone Protection: The introduction of backbone-protecting groups, such as 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb), disrupts the hydrogen bonding network of the peptide backbone, effectively preventing aggregation. peptide.comsigmaaldrich.com
Pseudoprolines: The temporary introduction of pseudoproline dipeptides, which can be formed from serine or threonine residues, introduces a kink in the peptide backbone that disrupts the formation of stable secondary structures. peptide.com
The strategic placement of residues that disrupt secondary structure, or the use of the aforementioned chemical tools, is crucial when synthesizing peptides containing aggregation-prone sequences that may include O-methylated amino acids.
Aspartimide formation is a significant side reaction in Fmoc-based SPPS, occurring when an aspartic acid (Asp) residue is present in the peptide sequence. nih.govchempep.com The reaction is initiated by the base-catalyzed (e.g., piperidine) cyclization of the Asp side-chain carboxyl group with the backbone amide nitrogen, forming a five-membered succinimide (B58015) ring. iris-biotech.de This aspartimide intermediate can then be attacked by nucleophiles, leading to a mixture of α- and β-aspartyl peptides, as well as racemization at the α-carbon of the Asp residue. iris-biotech.deresearchgate.net The sequences most prone to this side reaction are Asp-Gly, Asp-Ala, and Asp-Ser. peptide.com
While this compound itself is not directly involved in aspartimide formation, its presence in a peptide sequence can be part of a broader strategy to mitigate this side reaction. The use of pseudoproline derivatives, which can be formed from threonine, has been shown to prevent aspartimide formation. dntb.gov.ua By inducing a kink in the peptide backbone, these derivatives can alter the conformation in such a way that the nucleophilic attack of the backbone nitrogen on the Asp side chain is disfavored.
| Mitigation Strategy | Mechanism of Action | Key Considerations |
| Bulky Side-Chain Protecting Groups | Sterically hinders the formation of the aspartimide ring. Examples include OMpe and OBno. | May reduce coupling efficiency due to their own steric bulk. nih.gov |
| Backbone Protection (e.g., Dmb, Hmb) | Prevents the cyclization reaction by protecting the amide nitrogen. nih.gov | Coupling to the protected amide can be slow and may require the use of dipeptide building blocks. |
| Modified Deprotection Conditions | Using weaker bases (e.g., piperazine) or adding acidic modifiers (e.g., HOBt, formic acid) to the piperidine (B6355638) solution reduces the basicity, thus slowing the rate of aspartimide formation. iris-biotech.deresearchgate.net | Weaker bases may not be sufficient for complete Fmoc removal in all cases. |
| Pseudoproline Dipeptides | Induces a conformational change in the peptide backbone that disfavors aspartimide formation. dntb.gov.ua | Applicable when Ser or Thr is adjacent to the problematic Asp residue. |
Diketopiperazine (DKP) formation is a common side reaction that occurs at the dipeptide stage of SPPS, leading to the cleavage of the dipeptide from the resin and termination of the peptide chain. digitellinc.comnih.gov This intramolecular cyclization involves the nucleophilic attack of the N-terminal amine of the dipeptide on the ester linkage to the resin, forming a stable six-membered ring. iris-biotech.de This side reaction is particularly prevalent when proline is in the first or second position of the peptide sequence. nih.gov
The propensity for DKP formation is highly dependent on the sequence of the first two amino acids at the C-terminus. While there is no specific data indicating an increased risk of DKP formation with this compound, general strategies to prevent this side reaction are applicable. The most effective method is the use of sterically hindered linkers, such as the 2-chlorotrityl chloride (2-CTC) resin, which positions the peptide chain further from the resin matrix, thereby disfavoring the intramolecular cyclization. nih.gov Another common strategy is to start the synthesis with a pre-formed dipeptide, thus bypassing the vulnerable dipeptidyl-resin stage. nih.gov
Peptides containing serine or threonine residues are susceptible to an N→O acyl shift under acidic conditions, such as the final trifluoroacetic acid (TFA) cleavage step in Fmoc-SPPS. nih.goviris-biotech.de This intramolecular rearrangement involves the migration of the peptide chain from the backbone amide nitrogen to the side-chain hydroxyl group, forming an ester linkage (depsipeptide). researchgate.net This side reaction is reversible and pH-dependent, with the O-acyl species being favored in acidic conditions and the N-acyl (native peptide) form being favored under neutral or basic conditions.
The rate of this N→O acyl migration is sequence-dependent and can be significant even with the moderately acidic conditions of TFA cleavage. nih.govresearchgate.net For instance, the presence of a phosphotyrosine two residues C-terminal to a threonine has been shown to accelerate the formation of the depsipeptide. nih.gov As this compound contains the fundamental threonine structure, peptides incorporating this residue are at risk for this side reaction. While the O-methylation might influence the rate of this rearrangement compared to an unprotected hydroxyl group, the potential for this side reaction must be considered during peptide design and purification. Careful control of the duration and temperature of the final cleavage step is crucial to minimize this and other acid-catalyzed side reactions.
Control of Chiral Integrity
Maintaining the chiral integrity of the constituent amino acids is paramount in peptide synthesis, as epimerization can lead to diastereomeric impurities that are difficult to separate and can have drastically different biological activities. Racemization can occur at two key stages: during the activation of the amino acid for coupling and during the base-mediated Fmoc deprotection. mdpi.com
While most amino acids are relatively stable under standard coupling conditions, some, such as histidine and cysteine, are particularly prone to racemization. peptide.comnih.gov Sterically hindered amino acids can also be more susceptible to racemization due to the stronger activation conditions or longer reaction times required for efficient coupling.
A study on the coupling of a sterically hindered threonine derivative, 4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine, highlighted the potential for racemization and the need for specific methodological adjustments. It was reported that the use of copper(II) chloride (CuCl2) with HOBt was effective in suppressing racemization during the coupling of this unusual amino acid in solid-phase synthesis. peptide.com This suggests that for sterically demanding derivatives like this compound, careful selection of coupling reagents and additives is critical to preserve its D-threonine configuration.
The general mechanisms of racemization involve either the formation of an oxazolone (B7731731) intermediate or direct enolization via proton abstraction from the α-carbon. mdpi.com The choice of coupling reagent, base, and solvent all play a role in the extent of racemization.
| Factor | Influence on Chiral Integrity | Methodological Advancement/Mitigation |
| Coupling Reagent | Stronger activating agents can increase the rate of oxazolone formation and subsequent racemization. | Use of reagents known for low racemization, such as those based on HOBt or Oxyma. nih.gov |
| Base | The presence and strength of the base used during coupling can promote direct α-proton abstraction. | Minimizing the amount of base or using sterically hindered bases like collidine. |
| Steric Hindrance | Hindered amino acids may require longer activation/coupling times, increasing the window for racemization. | Addition of racemization suppressants like CuCl2 for specific challenging residues. peptide.com |
| Fmoc Deprotection | The basic conditions for Fmoc removal can cause epimerization, especially at the C-terminal residue. | Using resins and linkers that minimize this effect, such as those based on trityl chemistry. nih.gov |
Racemization During Coupling and Deprotection
The primary mechanism for racemization during the coupling step involves the formation of a 5(4H)-oxazolone intermediate. Activation of the carboxylic acid of this compound by a coupling reagent can lead to the formation of this planar and achiral intermediate. The subsequent nucleophilic attack by the free amine of the growing peptide chain can occur from either side of the oxazolone ring, leading to a loss of stereochemical purity. The steric hindrance imparted by the O-methyl group can influence the rate of both oxazolone formation and its subsequent aminolysis.
While Fmoc-urethane protected amino acids are generally considered more resistant to racemization than their Boc-protected counterparts, the risk is not entirely eliminated, especially with highly activating coupling reagents or prolonged activation times. peptide.com
During deprotection, the repeated exposure to the basic conditions required for Fmoc group removal can also contribute to epimerization at the α-carbon. The basic environment can facilitate the abstraction of the α-proton, leading to a planar enolate intermediate which can then be re-protonated from either face, resulting in racemization.
Strategies for Chiral Preservation
Several strategies have been developed to minimize the risk of racemization during the incorporation of sterically hindered and racemization-prone amino acids like this compound.
Choice of Coupling Reagents and Additives: The selection of the coupling methodology is critical. The use of carbodiimide-based reagents such as diisopropylcarbodiimide (DIC) in the presence of a racemization-suppressing additive like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) is a common approach. researchgate.net These additives act by forming an active ester that is less prone to oxazolone formation. Aminium/uronium-based reagents like HBTU and HATU should be used with caution and with minimal pre-activation times.
Control of Reaction Conditions: Lowering the temperature during the coupling reaction can significantly reduce the rate of racemization. Additionally, minimizing the time the amino acid spends in its activated state before coupling is crucial. In situ activation, where the coupling reagent is added to the reaction vessel containing both the amino acid and the resin, is often preferred over pre-activation.
Base Selection for Coupling: The choice of base used during the coupling step can also influence the extent of racemization. Weaker, non-nucleophilic bases such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine are generally favored over stronger bases. peptide.com
| Strategy | Mechanism of Action | Key Considerations |
| Use of Additives (HOBt, OxymaPure®) | Forms an active ester that is less prone to forming a racemizable oxazolone intermediate. | HOBt has been reported to have explosive properties under certain conditions. |
| In Situ Activation | Minimizes the time the amino acid exists in a highly activated, racemization-prone state. | Requires careful optimization of reagent stoichiometry. |
| Lower Reaction Temperature | Reduces the rate of both oxazolone formation and enolization. | May lead to slower coupling kinetics, requiring longer reaction times. |
| Use of Weaker Bases (DIPEA, Collidine) | Minimizes base-catalyzed racemization during the coupling step. | The basicity must be sufficient to facilitate the coupling reaction. |
Optimization of Protecting Group Removal
The removal of the Fmoc protecting group is a critical step that must be efficient and complete to ensure the homogeneity of the final peptide. The steric hindrance of this compound can slow down this process.
Fmoc Deprotection Mechanisms
The removal of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism. A secondary amine, most commonly piperidine, acts as a base to abstract the acidic proton on the C9 position of the fluorenyl ring. This results in the formation of a dibenzofulvene (DBF) intermediate and the release of carbon dioxide and the free amine of the peptide. The piperidine then acts as a nucleophile to trap the electrophilic DBF, forming a stable adduct and driving the reaction to completion.
The efficiency of this process can be affected by factors such as the choice of base, its concentration, the solvent, and the temperature. For sterically hindered residues, incomplete deprotection can lead to the formation of deletion sequences, where one or more amino acids are missing from the final peptide.
Scavengers and Reagents for Efficient Cleavage
To ensure complete and efficient removal of the Fmoc group from sterically hindered residues like O-methyl-D-threonine, modifications to the standard deprotection protocol may be necessary.
Stronger Base Systems: While piperidine is the standard, for difficult deprotections, the addition of a stronger, non-nucleophilic base like 1,8-diazabicycloundec-7-ene (DBU) can be beneficial. Typically, a solution of 2% DBU in the piperidine/DMF solution can accelerate the deprotection reaction.
Alternative Secondary Amines: Piperazine has been investigated as a less toxic alternative to piperidine and has shown comparable efficacy in many cases.
Scavengers for Dibenzofulvene: The efficient trapping of the dibenzofulvene intermediate is crucial to prevent its reaction with the newly liberated N-terminal amine of the peptide, which would result in a permanently blocked chain. Piperidine serves as both the base and the scavenger. When using DBU, a secondary amine must be present to act as a scavenger.
| Reagent | Role in Deprotection | Typical Concentration |
| Piperidine | Base for proton abstraction and scavenger for dibenzofulvene. | 20-50% in DMF |
| 1,8-Diazabicycloundec-7-ene (DBU) | Strong, non-nucleophilic base to accelerate deprotection. | 1-2% added to the piperidine/DMF solution. |
| Piperazine | Alternative secondary amine base and scavenger. | 20-50% in DMF |
Purity Control of Building Blocks and Reagents
The purity of the this compound building block is of utmost importance for the successful synthesis of the target peptide. Impurities in the starting material can lead to the incorporation of incorrect amino acids or the formation of side products that are difficult to remove during purification.
Key purity parameters for Fmoc-amino acid building blocks include:
Enantiomeric Purity: The presence of the L-enantiomer (Fmoc-O-methyl-L-threonine) will lead to the formation of diastereomeric peptide impurities. High-performance chiral chromatography is used to ensure high enantiomeric excess.
Chemical Purity: Impurities from the synthesis of the building block, such as incompletely protected amino acids or by-products, must be minimized. Reversed-phase HPLC is the standard method for assessing chemical purity.
Presence of Free Amino Acid: Traces of the unprotected O-methyl-D-threonine can lead to double incorporation at that position in the peptide sequence.
Residual Solvents and Reagents: Solvents and reagents used in the manufacturing of the building block should be removed to acceptable levels.
The quality of all reagents and solvents used in SPPS, such as DMF, piperidine, and coupling reagents, must also be high to avoid side reactions and ensure the integrity of the growing peptide chain.
Addressing Difficult Sequences in Peptide Synthesis
Peptide sequences containing multiple bulky or hydrophobic residues, including O-methyl-D-threonine, are often termed "difficult sequences." These sequences have a tendency to aggregate on the solid support, leading to poor solvation and incomplete reactions.
Several strategies can be employed to overcome the challenges associated with difficult sequences:
Microwave-Assisted SPPS: The application of microwave energy can accelerate both the coupling and deprotection steps, often leading to higher yields and purities for difficult sequences. The increased temperature can help to disrupt secondary structures and improve reaction kinetics.
Chaotropic Agents: The addition of chaotropic salts, such as LiCl, to the reaction mixture can help to break up aggregates and improve the solvation of the peptide-resin.
Solvent Choice: N-Methyl-2-pyrrolidone (NMP) is sometimes used as an alternative to DMF as it has better solvating properties for some difficult sequences. The addition of small amounts of a more polar solvent like dimethyl sulfoxide (B87167) (DMSO) can also be beneficial.
Analytical and Characterization Approaches
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental for verifying the chemical structure of Fmoc-O-methyl-D-threonine, ensuring the integrity of the Fmoc protecting group, the methyl ether on the side chain, and the stereochemistry of the amino acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are powerful tools for the structural confirmation of the molecule. ¹H NMR provides information on the number and types of protons and their neighboring environments, while ¹³C NMR details the carbon skeleton. Specific resonances can confirm the presence of the fluorenyl (Fmoc), methyl (O-CH₃), and threonine backbone moieties.
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound, providing a primary confirmation of its identity. High-resolution mass spectrometry (HRMS) can yield the elemental composition, further validating the molecular formula (C₂₀H₂₁NO₅). chemimpex.com
Infrared (IR) Spectroscopy : IR spectroscopy is useful for identifying the characteristic functional groups present in the molecule. Key vibrational frequencies would indicate the presence of the urethane (B1682113) carbonyl (C=O) of the Fmoc group, the C-O-C stretch of the methyl ether, and the carboxylic acid O-H and C=O groups.
Table 1: Summary of Spectroscopic Characterization for this compound
| Technique | Information Provided | Expected Characteristics for this compound |
| ¹H NMR | Confirms the proton framework of the molecule. | Aromatic protons of the Fmoc group, methine and CH protons of the fluorenyl moiety, protons of the threonine backbone, singlet for the O-methyl group. |
| ¹³C NMR | Confirms the carbon skeleton of the molecule. | Aromatic and aliphatic carbons of the Fmoc group, carbonyl carbon of the urethane and carboxylic acid, carbons of the threonine backbone, carbon of the O-methyl group. |
| Mass Spec. | Determines the molecular weight and elemental composition. | A molecular ion peak corresponding to the exact mass of C₂₀H₂₁NO₅. |
| IR Spec. | Identifies key functional groups. | Stretching vibrations for urethane N-H, carbonyl C=O (Fmoc and acid), aromatic C=C, and ether C-O-C bonds. |
Chromatographic Analysis of Derivatized Amino Acids
Chromatographic techniques are essential for assessing the purity of this compound and for analyzing the progress of peptide synthesis.
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of Fmoc-amino acid derivatives. chemimpex.comjk-sci.com Reversed-phase HPLC (RP-HPLC) is typically used, where the stationary phase is nonpolar (e.g., C8 or C18 silica) and the mobile phase is a polar solvent mixture, commonly water and acetonitrile, often with an ion-pairing agent like trifluoroacetic acid (TFA). oup.com The hydrophobic Fmoc group provides a strong chromophore, allowing for sensitive detection by UV absorbance, typically at wavelengths around 262 nm or 301 nm. tandfonline.comresearchgate.net This technique can effectively separate the desired product from any impurities, such as diastereomers or byproducts from the synthesis of the building block. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection specificity of mass spectrometry. nih.gov This hyphenated technique is invaluable for analyzing complex reaction mixtures during peptide synthesis. acs.org As components elute from the HPLC column, they are ionized and their mass-to-charge ratio is determined. This allows for the unambiguous identification of the target peptide as well as any side products or unreacted starting materials, even if they co-elute chromatographically. LC-MS is particularly useful for confirming the successful incorporation of this compound into a growing peptide chain. researchgate.net
Monitoring Reaction Progress and Efficiency
During solid-phase peptide synthesis, it is critical to ensure that each coupling and deprotection step proceeds to completion to avoid the formation of deletion sequences and other impurities.
The removal of the N-terminal Fmoc group is a crucial step in each cycle of peptide synthesis. chempep.com This deprotection is typically achieved using a solution of a secondary amine, such as piperidine (B6355638), in a solvent like dimethylformamide (DMF). nih.govtec5usa.com The reaction liberates the Fmoc group as a dibenzofulvene (DBF) molecule, which then reacts with piperidine to form a piperidine-dibenzofulvene adduct. This adduct has a strong UV absorbance maximum around 301 nm. researchgate.net
By measuring the UV absorbance of the solution collected after the deprotection step, the amount of Fmoc group cleaved can be quantified using the Beer-Lambert law. rsc.org This method is widely used in automated peptide synthesizers to monitor the efficiency of each coupling cycle in real-time. researchgate.nettec5usa.com A consistent absorbance reading from one cycle to the next indicates successful and complete reactions. A sudden drop in absorbance can signal a problem with the preceding coupling step. researchgate.net
To ensure that all free amino groups on the resin-bound peptide have reacted with the incoming Fmoc-amino acid, qualitative colorimetric tests are frequently performed on a small sample of the resin. chempep.compeptide.com These tests detect the presence of unreacted (free) primary or secondary amines.
Kaiser Test : This is a very sensitive test for primary amines. iris-biotech.de A few resin beads are heated with solutions of ninhydrin, phenol, and potassium cyanide in pyridine/ethanol. The presence of free primary amines results in the formation of a dark blue color on the resin beads and in the solution. peptide.comiris-biotech.de This test is not reliable for N-terminal proline or other N-substituted amino acids, which may yield a less distinct reddish-brown color. peptide.com
Chloranil Test : This test can be used to detect both primary and secondary amines and is a useful alternative when the N-terminal residue is a secondary amine. scispace.com Resin beads are treated with acetaldehyde (B116499) and chloranil. The presence of free amines produces a green or blue color on the beads. iris-biotech.descispace.com
TNBS (2,4,6-Trinitrobenzenesulfonic Acid) Test : This test is also sensitive to primary amines. A positive result, indicating incomplete coupling, is shown by an orange or red coloration of the resin beads. acs.org
Table 2: Comparison of Qualitative Tests for Coupling Completion
| Test | Target Amine | Positive Result | Notes |
| Kaiser Test | Primary Amines | Dark Blue Color peptide.com | Most common test; gives a false negative or weak result for secondary amines like proline. peptide.com |
| Chloranil Test | Primary & Secondary Amines | Green to Blue Color scispace.com | Useful for N-terminal secondary amines where the Kaiser test is unreliable. scispace.com |
| TNBS Test | Primary Amines | Orange/Red Beads acs.org | Sensitive test for primary amines. |
Compound Index
Q & A
Q. Key Methodological Steps :
- Use D-threonine as the chiral backbone to retain stereochemistry.
- Alkylation with methyl iodide in the presence of a base (e.g., NaH) under anhydrous conditions.
- Confirm enantiopurity via circular dichroism (CD) spectroscopy or chiral HPLC .
What analytical techniques are critical for characterizing this compound in solid-phase peptide synthesis (SPPS)?
Basic Research Question
RP-HPLC and mass spectrometry (MS) are essential. For instance, RP-HPLC with a C18 column and acetonitrile/water gradient separates impurities, while electrospray ionization (ESI)-MS confirms molecular weight (expected [M+H]+: ~393.45 g/mol based on structural analogs) . Nuclear magnetic resonance (NMR) (¹H/¹³C) resolves the O-methyl group’s chemical shift (δ ~3.3 ppm) and Fmoc aromatic protons (δ ~7.2–7.8 ppm) .
Q. Methodological Validation :
- Conduct accelerated stability tests: Incubate the compound in 95% TFA and monitor via TLC or HPLC.
- Compare with Fmoc-O-trityl-D-threonine, which deprotects rapidly in 1% TFA .
What strategies mitigate solubility challenges of this compound in SPPS solvents?
Advanced Research Question
Co-solvent systems (e.g., DMF with 1–5% dimethyl sulfoxide (DMSO)) improve solubility by disrupting hydrogen bonding. Pre-activation with hydroxybenzotriazole (HOBt) or Oxyma Pure enhances coupling efficiency in low-solubility scenarios . For comparison, Fmoc-D-Thr-OH·H₂O requires 10% DMSO for solubilization in DMF .
Q. Experimental Design :
- Screen solvent combinations (DMF, NMP, DMSO) at 0.1 M concentration.
- Monitor coupling efficiency via Kaiser test or FT-IR for free amine detection .
How can orthogonal protection strategies prevent premature deprotection of this compound during peptide synthesis?
Advanced Research Question
Pair Fmoc/O-methyl with acid-labile (e.g., Boc) or photolabile (e.g., NVOC) groups for orthogonal deprotection. For example, Dde-D-Orn(Fmoc)-OH uses Dde (acid-stable, hydrazine-labile) alongside Fmoc, enabling sequential deprotection . Similarly, the O-methyl group remains inert during standard Fmoc cleavage (20% piperidine in DMF) .
Q. Case Study :
- Synthesize a model peptide with this compound and Boc-L-lysine.
- Deprotect Fmoc with piperidine (retaining Boc), then cleave Boc with TFA.
- Validate via MS and HPLC .
What are the structural implications of substituting O-methyl with other O-protecting groups in threonine derivatives?
Advanced Research Question
O-methyl minimizes steric hindrance compared to bulky groups like trityl (e.g., Fmoc-D-Thr(Trt)-OH, MW 583.65 g/mol) . However, tert-butyl groups enhance solubility in organic solvents . Computational modeling (e.g., DFT) predicts conformational effects: O-methyl induces a 5–10° shift in the side-chain dihedral angle vs. unprotected threonine .
Q. Comparative Data :
| Protecting Group | Solubility in DMF (0.1 M) | Steric Bulk (ų) |
|---|---|---|
| O-Methyl | Partially soluble | 25 |
| O-tert-Butyl | Fully soluble | 45 |
| O-Trityl | Insoluble | 120 |
How can researchers resolve contradictions in reported coupling efficiencies of this compound?
Advanced Research Question
Discrepancies arise from activation methods or resin swelling. For example, pre-activation with HATU/HOAt improves coupling yields (≥95%) compared to DIC/HOBt (≤80%) . Use swelling-resistant resins (e.g., ChemMatrix®) for sterically hindered sequences. Validate via LC-MS and amino acid analysis .
Q. Troubleshooting Protocol :
Optimize activation reagent (HATU > DIC).
Increase reaction time to 2 hours.
Use 30% v/v DMSO in DMF for poorly swollen resins .
What role does this compound play in designing metabolically stable glycopeptides?
Advanced Research Question
The O-methyl group blocks glycosidase-mediated hydrolysis, enhancing metabolic stability. For example, mannosylated L-threonine analogs with O-acetyl protection show 3-fold longer half-lives in serum vs. unprotected variants . Pair with enzymatic glycosylation (e.g., GalNAc transferase) for site-specific modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
